3-chloro-N-(2-formylphenyl)propanamide CAS number and identifiers
3-chloro-N-(2-formylphenyl)propanamide CAS number and identifiers
An In-depth Technical Guide to 3-chloro-N-(2-formylphenyl)propanamide: Synthesis, Properties, and Potential Applications
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 3-chloro-N-(2-formylphenyl)propanamide, a compound of interest for researchers, scientists, and professionals in drug development. While this specific molecule is not extensively cataloged, this guide synthesizes information from closely related analogs to provide a robust framework for its study and application.
Compound Identification and Physicochemical Properties
While a specific CAS number for 3-chloro-N-(2-formylphenyl)propanamide is not readily found in major chemical databases, its fundamental identifiers have been determined.[1] The absence of a CAS number suggests that it is a novel or less-common compound, necessitating a predictive approach to its properties based on its constituent functional groups.
Table 1: Core Identifiers and Predicted Physicochemical Properties
| Identifier | Value | Source |
| Molecular Formula | C10H10ClNO2 | [1] |
| Molecular Weight | 211.04 g/mol | [1] |
| IUPAC Name | 3-chloro-N-(2-formylphenyl)propanamide | - |
| Predicted LogP | ~1.5 - 2.5 | Analog Comparison |
| Predicted Solubility | Soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | [2] |
| Predicted Melting Point | Crystalline solid at room temperature. | [2] |
Note: Predicted values are extrapolated from structurally similar compounds such as N-(2-formylphenyl)formamide and other N-aryl amides.
Synthesis and Mechanistic Considerations
The synthesis of 3-chloro-N-(2-formylphenyl)propanamide can be logically approached through established methods for N-aryl amide formation. The most direct and widely practiced method involves the nucleophilic acyl substitution between an amine and an acyl chloride.
Recommended Synthetic Protocol: Acylation of 2-Aminobenzaldehyde
This protocol is based on the well-established reaction between an aniline derivative and an acyl chloride. The presence of the aldehyde group on the aniline requires careful consideration of reaction conditions to avoid side reactions.
Experimental Protocol:
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Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzaldehyde (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents) or pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct, preventing the protonation of the starting amine.
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Acyl Chloride Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 3-chloropropanoyl chloride (1.05 equivalents) dropwise to the stirred solution. The slow addition and low temperature help to control the exothermic nature of the reaction.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 3-chloro-N-(2-formylphenyl)propanamide.
Mechanistic Pathway: Nucleophilic Acyl Addition-Elimination
The synthesis proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 2-aminobenzaldehyde acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating the chloride ion as a leaving group and forming the stable amide bond.
Caption: Nucleophilic Addition-Elimination Pathway for Amide Synthesis.
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 3-chloro-N-(2-formylphenyl)propanamide—a chlorinated aliphatic chain, an amide linkage, and a substituted aromatic ring—are common in pharmacologically active molecules. The amide group, in particular, is a key pharmacophore in a wide range of drugs due to its ability to form hydrogen bonds.[3]
As a Precursor for Heterocyclic Scaffolds
The presence of the formyl (aldehyde) group ortho to the amide linkage provides a reactive handle for intramolecular cyclization reactions.[4] This makes the compound a valuable intermediate for the synthesis of various nitrogen-containing heterocyclic compounds, such as quinazolinones and benzodiazepines, which are known to possess a broad spectrum of biological activities.
Bioisosteric Replacement and Analogue Development
In medicinal chemistry, the strategic replacement of functional groups (bioisosterism) is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.[5][6] The chloro- and formyl- substituents on this propanamide scaffold can be readily modified to explore structure-activity relationships (SAR). For instance, the chlorine atom can be replaced with other halogens or small alkyl groups to fine-tune lipophilicity and binding interactions.
Safety, Handling, and Storage
Given the presence of a chlorinated functional group and its nature as a fine chemical, appropriate safety precautions are essential.
Personal Protective Equipment (PPE)
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Eye Protection: Chemical safety goggles are mandatory.
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Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
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Skin and Body Protection: A lab coat should be worn at all times.
Handling and Storage
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Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7]
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8] The container should be tightly sealed.
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Spill and Waste Disposal: In case of a spill, contain the material and clean up using appropriate absorbent materials. Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local regulations.[7]
Caption: Key Safety and Handling Workflow for Chlorinated Amides.
Conclusion
3-chloro-N-(2-formylphenyl)propanamide represents a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data is sparse, a thorough understanding of its synthesis, properties, and potential applications can be derived from the extensive knowledge base of related N-aryl amides. This guide provides a foundational framework for researchers to safely handle, synthesize, and explore the utility of this compound in their scientific endeavors.
References
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Thoreauchem. 3-chloro-N-(2-formylphenyl)propanamide. Available from: [Link]
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Solubility of Things. N-(2-formylphenyl)formamide. Available from: [Link]
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ResearchGate. Amide as a Potential Pharmacophore for Drug Designing of Novel Anticonvulsant Compounds. Available from: [Link]
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PMC. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Available from: [Link]
-
Application of Bioisosteres in Drug Design. Available from: [Link]
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Guidance on Storage and Handling of Chlorinated Solvents. Available from: [Link]
Sources
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- 4. 3-chloro-N-(2-nitrophenyl)propanamide | 2790-97-8 | Benchchem [benchchem.com]
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